molecular formula C₁₄H₂₀O₉ B030926 1,5-Anhydro-d-glucitol, tetra-O-acetyl- CAS No. 13121-61-4

1,5-Anhydro-d-glucitol, tetra-O-acetyl-

Cat. No. B030926
CAS RN: 13121-61-4
M. Wt: 332.3 g/mol
InChI Key: ULWHEXUWXLOVPV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,5-anhydro-d-glucitol derivatives involves several key steps, including methylation, acetylation, or benzoylation, followed by purification techniques such as high-performance liquid chromatography. Debenzoylation and subsequent acetylation yield the desired acetate derivatives, illustrating an efficient pathway to generate these compounds in pure form (Elvebak & Gray, 1995).

Molecular Structure Analysis

The molecular structure of 1,5-anhydro-d-glucitol derivatives, including tetra-O-acetyl- versions, is characterized by NMR spectroscopy and electron-ionization mass spectrometry. These techniques provide detailed information about the molecular framework, including the acetal and ether functionalities that play critical roles in the compound's reactivity and physical properties (Elvebak & Gray, 1995).

Chemical Reactions and Properties

1,5-Anhydro-d-glucitol derivatives participate in various chemical reactions, including acetalation with different aldehydes and ketones, demonstrating the compound's versatility as a synthetic intermediate. The reactivity can be tailored by modifying the protecting groups, leading to a wide range of polyhydroxylated and cyclic compounds with potential applications in organic synthesis and materials science (Kuszmann & Sohår, 1979).

Physical Properties Analysis

The physical properties of 1,5-anhydro-d-glucitol derivatives, such as solubility, melting point, and crystallinity, are influenced by the nature and position of the substituent groups. The tetra-O-acetyl derivative, for example, exhibits specific chromatographic retention indices and thermal behavior that are crucial for its identification and application in various fields (Elvebak & Gray, 1995).

Chemical Properties Analysis

The chemical properties, including reactivity towards nucleophilic substitution, oxidation, and reduction, are key attributes of 1,5-anhydro-d-glucitol derivatives. These properties are essential for their use in synthetic chemistry, where they serve as intermediates for the construction of more complex molecules. The protective acetyl groups, for example, play a significant role in modulating the compound's reactivity and stability (Yuan & Hollingsworth, 2011).

Scientific Research Applications

Synthesis and Characterization

  • 1,5-Anhydro-d-glucitol, tetra-O-acetyl- and its derivatives have been synthesized and characterized, with applications in carbohydrate research. Elvebak and Gray (1995) described a method for synthesizing positional isomers of methylated and acetylated or benzoylated 1,5-anhydro-D-glucitol, indicating its utility in understanding complex carbohydrate structures (Elvebak & Gray, 1995).

Biochemical Analysis and Diabetes Research

  • 1,5-Anhydro-d-glucitol, tetra-O-acetyl- has been utilized in the development of methods for determining 1,5-anhydro-D-glucitol in plasma, which is significant for diagnosing diabetes mellitus. Yabuuchi et al. (1989) developed a simple enzymatic method for this purpose, demonstrating the compound's role in medical diagnostics (Yabuuchi et al., 1989).

Nutritional and Metabolic Studies

  • Studies have explored the impact of diet and nutrition on the levels of 1,5-anhydro-D-glucitol in the body. Yamanouchi et al. (1995) investigated the effect of long-term administration of total parenteral nutrition on serum levels of 1,5-anhydro-D-glucitol, providing insights into its metabolic role and potential use as a nutritional marker (Yamanouchi et al., 1995).

Chemical Transformations and Derivatives

  • The compound has been used in various chemical transformations to create different derivatives, illustrating its versatility in synthetic chemistry. For instance, Schulze et al. (2000) demonstrated its transformation into various thio-derivatives through the thio-Mitsunobu reaction (Schulze et al., 2000).

Cardiovascular Disease Research

  • It has also been explored as a potential marker for cardiovascular diseases. Watanabe et al. (2011) studied its levels in predicting the incidence of cardiovascular diseases, indicating its significance in clinical research beyond diabetes (Watanabe et al., 2011).

Future Directions

1,5-Anhydro-d-glucitol, tetra-O-acetyl- has vast potential as both a diagnostic and therapeutic tool in the biomedical industry . It could be particularly useful in the development of drugs against HIV infections and in cancer treatment due to its selective binding properties to glucose transporters on the surface of cancer cells .

properties

IUPAC Name

(3,4,5-triacetyloxyoxan-2-yl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O9/c1-7(15)19-5-11-13(22-9(3)17)14(23-10(4)18)12(6-20-11)21-8(2)16/h11-14H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWHEXUWXLOVPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(CO1)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30310806
Record name 1,5-Anhydro-d-glucitol, tetra-O-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30310806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,6-Tetra-O-acetyl-1,5-Anhydro-D-mannitol

CAS RN

13121-61-4
Record name NSC231899
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231899
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,5-Anhydro-d-glucitol, tetra-O-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30310806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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